molecular formula C17H19NO4S B2364916 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid CAS No. 439935-54-3

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid

Cat. No.: B2364916
CAS No.: 439935-54-3
M. Wt: 333.4
InChI Key: LTUWGDCXUSDXKK-UHFFFAOYSA-N
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Description

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid is a sulfonamide-containing derivative of benzoic acid. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methyl group and a sulfonamido group attached to a trimethylbenzene ring. The molecular formula of this compound is C17H19NO4S, and it has a molecular weight of 333.4 g/mol.

Scientific Research Applications

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 means it is harmful if swallowed, and H312 means it is harmful in contact with skin . The compound should be handled with care, using personal protective equipment and following safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methyl-3-aminobenzoic acid. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a sulfonamido group.

    4-Methyl-3-(2,4,6-trimethylbenzenesulfonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a sulfonamido group.

Uniqueness

4-Methyl-3-(2,4,6-trimethylbenzenesulfonamido)benzoic acid is unique due to the presence of both a sulfonamide group and a trimethylbenzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-7-12(3)16(13(4)8-10)23(21,22)18-15-9-14(17(19)20)6-5-11(15)2/h5-9,18H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUWGDCXUSDXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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